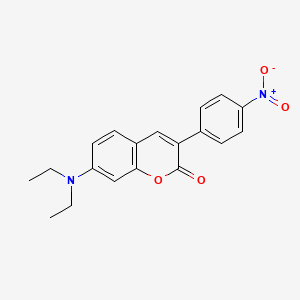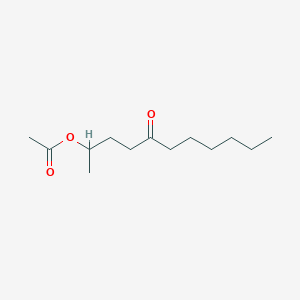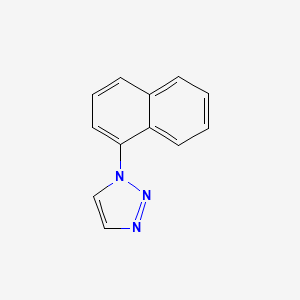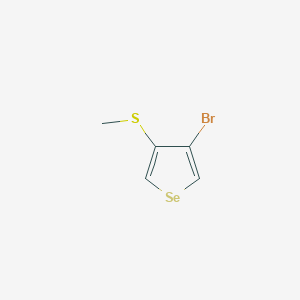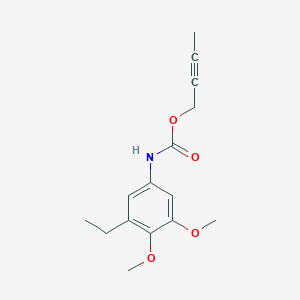
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-ethyl-4,5-dimethoxyphenyl group. The presence of both alkyne and aromatic functionalities in its structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3-ethyl-4,5-dimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach ensures a consistent quality of the product and can be scaled up to meet commercial demands.
化学反应分析
Types of Reactions
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
科学研究应用
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
- But-2-yn-1-yl (3,4-dimethoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4-methoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4,5-dimethoxybenzyl)carbamate
Uniqueness
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both the alkyne and the 3-ethyl-4,5-dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring also influences its interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
84972-03-2 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC 名称 |
but-2-ynyl N-(3-ethyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-7-8-20-15(17)16-12-9-11(6-2)14(19-4)13(10-12)18-3/h9-10H,6,8H2,1-4H3,(H,16,17) |
InChI 键 |
MAAYCWWITDZQOS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
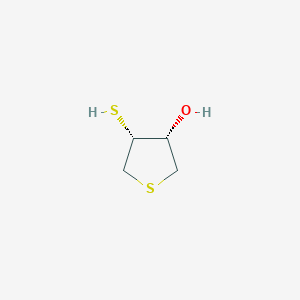

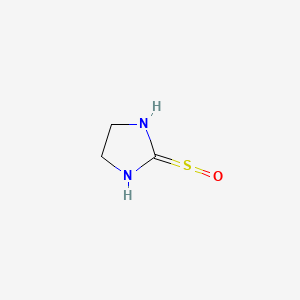

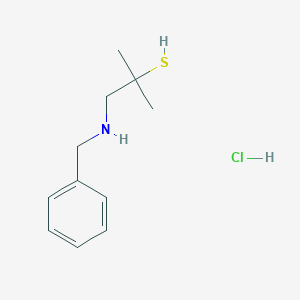
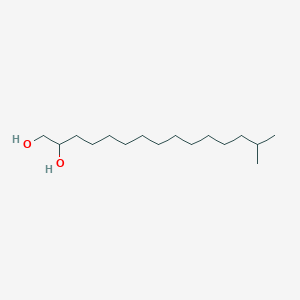
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
